

# LC-MS method for Ditolylguanidine detection in urine

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## Compound of Interest

Compound Name: *Ditolylguanidine*

Cat. No.: *B1662265*

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An LC-MS/MS method for the sensitive detection of 1,3-Di-o-tolylguanidine (DTG) in human urine has been developed and validated, providing a robust tool for researchers, scientists, and drug development professionals. This method employs solid-phase extraction for sample cleanup and concentration, followed by analysis using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).<sup>[1][2]</sup> The established protocol offers high sensitivity, with a limit of detection in the low parts-per-trillion range, making it suitable for human biomonitoring and toxicokinetic studies.<sup>[1]</sup>

## Application Notes

This analytical method is designed for the quantitative determination of 1,3-Di-o-tolylguanidine (DTG) in human urine samples. DTG is a rubber additive, and this method can be applied to assess human exposure to this compound.<sup>[1][2]</sup> The use of isotopic dilution with a labeled internal standard ensures high accuracy and precision, minimizing matrix effects.<sup>[1]</sup> The described solid-phase extraction (SPE) protocol effectively removes interfering components from the urine matrix, leading to improved sensitivity and a cleaner extract for LC-MS/MS analysis.<sup>[1]</sup> The method has been successfully applied to determine DTG concentrations in urine samples from both children and adults.<sup>[1][2]</sup>

## Quantitative Data Summary

The performance of this LC-MS/MS method for the detection of **Ditolylguanidine** in urine is summarized in the tables below.



Table 1: LC-MS/MS Method Validation Parameters.[\[1\]](#)[\[2\]](#)

Parameter	Value
Limit of Detection (LOD)	0.02 ng/mL
Limit of Quantification (LOQ)	0.05 ng/mL
Recovery (at 1, 5, 10, 20 ng/mL)	75.3–111%
Intra-day Precision (%RSD)	0.47–3.90%
Inter-day Precision (%RSD)	0.66–3.76%

Table 2: Chromatographic and Mass Spectrometric Parameters.[\[1\]](#)



Parameter	Description/Value
Liquid Chromatography	
HPLC System	ExionLC HPLC (SCIEX)
Column	Ultra AQ C18 (3 $\mu$ m, 100 $\times$ 2.1 mm; Restek)
Guard Column	BetaSil C18 Javelin (5 $\mu$ m, 20 $\times$ 2.1 mm; Thermo Fisher Scientific)
Mobile Phase A	5 mM ammonium formate with 0.1% formic acid (v/v)
Mobile Phase B	Methanol with 0.1% formic acid (v/v)
Flow Rate	0.3 mL/min
Column Temperature	35 $^{\circ}$ C
Autosampler Temperature	15 $^{\circ}$ C
Injection Volume	2 $\mu$ L
Mass Spectrometry	
Mass Spectrometer	ABSciex 5500+ Q-Trap MS/MS
Ionization Mode	Multiple Reaction Monitoring (MRM), Positive Ionization
Declustering Potential (DP)	Optimized via standard infusion
Collision Energy (CE)	Optimized via standard infusion
Entrance Potential (EP)	Optimized via standard infusion
Collision Cell Exit Potential (CXP)	Optimized via standard infusion

## Experimental Protocols

### Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction and purification of **Ditolylguanidine** from human urine samples.



**Materials:**

- Human urine samples
- 15 mL polypropylene (PP) tubes
- Isotopically labeled internal standard (e.g., DPG-d10)
- Methanol (MeOH)
- Water
- Oasis HLB cartridges (60 mg/3 mL)
- Vortex mixer
- Vacuum manifold

**Procedure:**

- Transfer a 500  $\mu$ L aliquot of the urine sample into a 15 mL PP tube.[\[1\]](#)
- Spike the sample with the isotopically labeled internal standard (e.g., 2.5 ng of DPG-d10), vortex, and let it stand at room temperature for 30 minutes.[\[1\]](#)
- Precondition an Oasis HLB cartridge by sequentially passing 3 mL of MeOH and 3 mL of water.[\[1\]](#)
- Load the urine sample onto the preconditioned SPE cartridge.[\[1\]](#)
- Wash the cartridge with 3 mL of a water/MeOH mixture (95:5, v/v) to remove matrix components.[\[1\]](#)
- Dry the cartridge under vacuum for 5 minutes to remove any residual moisture.[\[1\]](#)
- Elute the analytes from the cartridge into a clean 15 mL PP tube using 3 mL of MeOH.[\[1\]](#)
- The eluate is then ready for LC-MS/MS analysis.



## LC-MS/MS Analysis Protocol

This protocol outlines the instrumental analysis of the prepared samples.

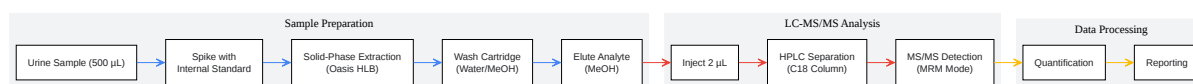
### Instrumentation and Conditions:

- Utilize an HPLC system coupled to a tandem mass spectrometer as detailed in Table 2.[\[1\]](#)
- Set up the chromatographic method with the mobile phases and gradient conditions optimized for the separation of **Ditolylguanidine**. The addition of 5 mM ammonium formate to mobile phase A is crucial to prevent peak splitting.[\[1\]](#)
- Operate the mass spectrometer in the positive ionization, Multiple Reaction Monitoring (MRM) mode.[\[1\]](#)
- Optimize the MRM parameters, including declustering potential, collision energy, entrance potential, and collision cell exit potential, by infusing a standard solution of the target analytes.[\[1\]](#)

### Procedure:

- Inject 2  $\mu$ L of the prepared sample extract into the LC-MS/MS system.[\[1\]](#)
- Acquire data using the optimized MRM transitions for **Ditolylguanidine** and its internal standard.
- Process the data to quantify the concentration of **Ditolylguanidine** in the original urine sample.

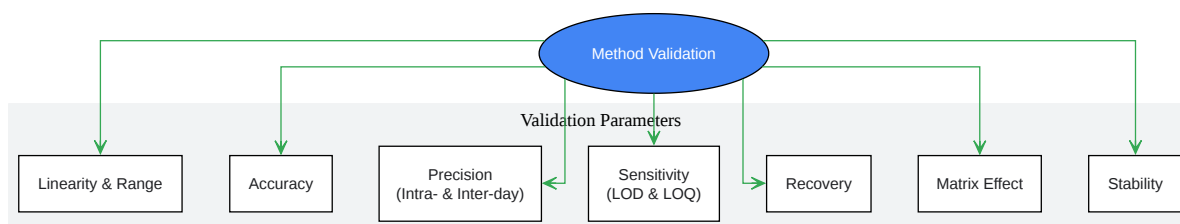
## Visualizations





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Caption: Experimental workflow for **Ditolylguanidine** detection in urine.



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Caption: Key parameters for LC-MS method validation.

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## References

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